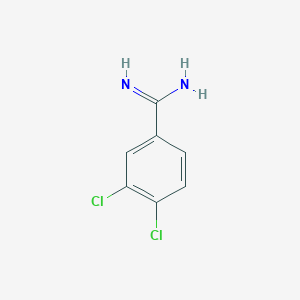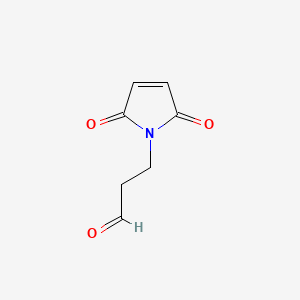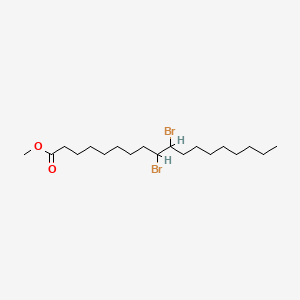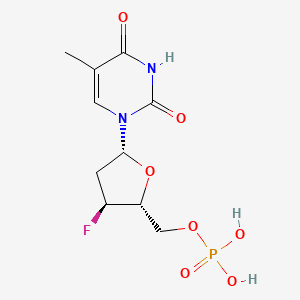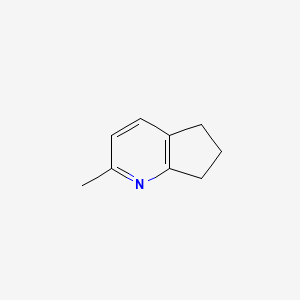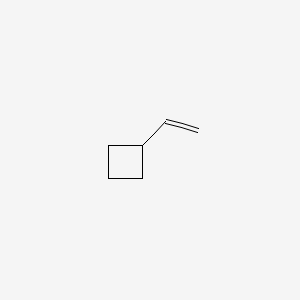
Cyclobutane, ethenyl-
Übersicht
Beschreibung
Cyclobutane, ethenyl- is an organic compound with the molecular formula C6H10 . It is also known as vinylcyclobutane or ethenylcyclobutane. This compound consists of a cyclobutane ring with an ethenyl group attached to it. Cyclobutane, ethenyl- is a colorless liquid with a distinct odor and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobutane, ethenyl- can be synthesized through several methods, including:
[2+2] Cycloaddition: This is the most common method, where two ethylene molecules undergo a photochemical reaction to form cyclobutane
Intramolecular Cyclization: This involves the cyclization of a suitable precursor under specific conditions, such as the presence of a catalyst or under thermal conditions.
Industrial Production Methods: In industrial settings, cyclobutane, ethenyl- is typically produced through the [2+2] cycloaddition method due to its efficiency and high yield. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure optimal production .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutane, ethenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutanone derivatives.
Reduction: It can be reduced to form cyclobutane derivatives.
Substitution: It can undergo substitution reactions where the ethenyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and other electrophiles
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclobutane, ethenyl- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclobutane, ethenyl- involves its interaction with various molecular targets and pathways. The ethenyl group allows for various chemical modifications, making it a versatile compound in chemical synthesis. The cyclobutane ring provides structural rigidity, which can influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
- Cyclopropane, ethenyl-
- Cyclopentane, ethenyl-
- Cyclohexane, ethenyl-
Comparison:
- Cyclobutane, ethenyl- has a four-membered ring, which provides a balance between ring strain and stability. This makes it more reactive than cyclopentane, ethenyl- but less reactive than cyclopropane, ethenyl-.
- Cyclopropane, ethenyl- has a three-membered ring, which has higher ring strain and is more reactive.
- Cyclopentane, ethenyl- has a five-membered ring, which is more stable but less reactive.
- Cyclohexane, ethenyl- has a six-membered ring, which is the most stable and least reactive among the similar compounds .
Cyclobutane, ethenyl- stands out due to its unique balance of reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
ethenylcyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-2-6-4-3-5-6/h2,6H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFVNSRRPRBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180634 | |
| Record name | Cyclobutane, ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2597-49-1 | |
| Record name | Cyclobutane, ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutane, ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate](/img/structure/B3050356.png)
![[2-ethyl-2-(hydroxymethyl)hexyl] N-propylcarbamate](/img/structure/B3050357.png)
![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)
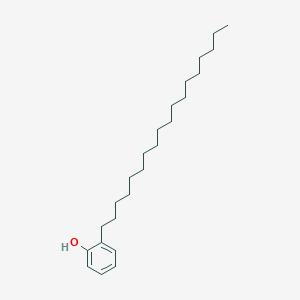
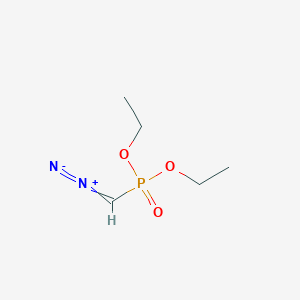
![Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-](/img/structure/B3050363.png)
